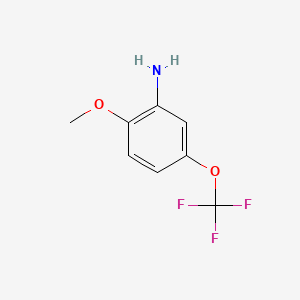

2-Methoxy-5-(trifluoromethoxy)aniline

Description

Contextualization of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Research

Substituted anilines are a class of organic compounds that serve as fundamental building blocks in a wide range of chemical syntheses. ossila.com They are derived from aniline through the modification of the benzene (B151609) ring with various functional groups. This structural versatility makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. ossila.com The nature and position of the substituents on the aniline ring significantly influence the compound's physical, chemical, and biological properties, allowing chemists to fine-tune molecules for specific applications. nih.gov In medicinal chemistry, for instance, aniline moieties are present in numerous FDA-approved drugs, where they can interact with biological targets. However, the aniline core can also be associated with metabolic instability or toxicity, leading researchers to explore novel substitution patterns to optimize pharmacological profiles.

Academic Significance of Trifluoromethoxy Functionality in Advanced Chemical Entities

The trifluoromethoxy group (-OCF3) is a highly valued substituent in modern medicinal and materials chemistry. nih.gov Its incorporation into organic molecules can profoundly and beneficially alter their properties. mdpi.com The -OCF3 group is strongly electron-withdrawing and possesses high lipophilicity, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnbinno.com

Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a unique electronic profile and can act as a lipophilic hydrogen bond acceptor. Despite its desirable properties, the facile introduction of the -OCF3 group into aromatic compounds has been a significant synthetic challenge, making molecules that contain this functionality, like 2-Methoxy-5-(trifluoromethoxy)aniline, valuable research intermediates. nih.gov Trifluoromethoxy-containing compounds are a promising, though relatively underexplored, class of biologically active molecules. mdpi.com

Overview of Key Research Domains Pertaining to this compound

Given its structural features, this compound is primarily utilized as a specialized building block in organic synthesis. The research domains where this compound is of significant interest are largely dictated by the properties imparted by its functional groups.

Pharmaceutical Development: The presence of the trifluoromethoxy group makes this aniline a valuable precursor for novel drug candidates. nbinno.com It is particularly useful in the synthesis of compounds aimed at treating neurological disorders and other complex health conditions where enhanced bioavailability and metabolic stability are crucial. nbinno.com

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is a key intermediate in the development of modern agrochemicals, such as herbicides and pesticides. The trifluoromethoxy group can lead to products with improved efficacy and pest resistance. nbinno.com

Materials Science: Fluorinated compounds are integral to the development of advanced materials. While less documented for this specific molecule, related fluorinated anilines are used to create polymers and coatings with enhanced thermal stability and chemical resistance.

Scope and Objectives of the Academic Research Survey on this compound

This article aims to provide a comprehensive survey of the academic research landscape surrounding this compound. The primary objectives are:

To detail the fundamental chemical and physical properties of the compound.

To explore the synthetic routes and chemical reactivity, particularly focusing on methods for its structural elaboration.

To contextualize its significance within the broader fields of medicinal chemistry and materials science, based on the known impact of its constituent functional groups.

To summarize the current, albeit limited, state of research and highlight its potential as a valuable chemical intermediate.

The following sections will delve into detailed research findings, presenting data in an accessible format to illuminate the scientific importance of this unique chemical entity.

Detailed Research Findings

The unique substitution pattern of this compound, featuring both an electron-donating methoxy (B1213986) group and a strongly lipophilic, electron-withdrawing trifluoromethoxy group, imparts a distinct reactivity profile that makes it a valuable intermediate for further chemical modification.

A key area of research for this class of compounds involves directed ortho-metalation, a powerful strategy for the regioselective functionalization of aromatic rings. A study on trifluoromethoxy-substituted anilines demonstrated that the site of metalation (lithiation) can be controlled by the choice of the nitrogen-protecting group. nih.govacs.org This allows for the precise introduction of other functional groups onto the aromatic ring, a critical step in building more complex molecules for pharmaceutical or agrochemical applications. nih.govacs.org

For instance, when the amino group of a trifluoromethoxy aniline is protected with a tert-butoxycarbonyl (Boc) group, deprotonation with a strong base like tert-butyllithium (B1211817) occurs at the position adjacent to the protected amino group. nih.govacs.org Conversely, using two trimethylsilyl (B98337) groups to protect the amine can direct the metalation to a position adjacent to the trifluoromethoxy group. nih.govacs.org This tunable reactivity is crucial for synthetic chemists using this compound as a starting material.

While specific biological studies on this compound are not widely published, the general importance of the trifluoromethoxy group in bioactive molecules suggests its potential. The -OCF3 group is known to enhance metabolic stability and cell permeability, which are critical attributes for drug candidates. nbinno.com

Below are the key properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 660848-57-7 | bldpharm.comariboreagent.com |

| Molecular Formula | C8H8F3NO2 | bldpharm.comariboreagent.com |

| Molecular Weight | 207.15 g/mol | bldpharm.comariboreagent.com |

| Predicted Boiling Point | 231.3 ± 35.0 °C | |

| Predicted Density | 1.326 ± 0.06 g/cm³ | |

| Physical Form | Liquid |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAPTOAKEPIGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Methoxy 5 Trifluoromethoxy Aniline

Historical Evolution of Synthetic Pathways to Fluorinated Aniline (B41778) Compounds

The journey to synthesize fluorinated anilines is deeply rooted in the broader history of organofluorine chemistry. Early methods were often harsh and limited in scope. One of the foundational methods for introducing fluorine onto an aromatic ring was the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. While effective for simple fluoroarenes, this method is less practical for molecules with sensitive functional groups.

Another classical approach involves nucleophilic aromatic substitution (SNAr) on activated haloarenes. For instance, the synthesis of fluorinated anilines has been achieved starting from corresponding chloronitrobenzenes via a chlorine-fluorine exchange reaction (a Halex reaction) with a fluoride (B91410) salt, followed by the reduction of the nitro group. The nitro group's strong electron-withdrawing nature activates the ring, facilitating the displacement of the halide.

The direct fluorination of anilines was historically challenging due to the high reactivity of both the fluorinating agents and the aniline moiety, often leading to uncontrolled reactions and polymerization. The development of milder and more selective electrophilic fluorinating agents, such as N-F reagents (e.g., Selectfluor®), marked a significant advancement, allowing for more controlled C-H fluorination under specific conditions. Similarly, methods for introducing trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have evolved significantly. Early syntheses often required multi-step sequences and harsh reagents like antimony trifluoride or sulfur tetrafluoride (SF₄). researchgate.net The creation of trifluoromethoxy-substituted aromatics often relied on chlorine/fluorine exchange on trichlorinated precursors or the deoxyfluorination of fluoroformates. nih.gov These historical challenges underscored the need for more sophisticated and milder methodologies, paving the way for the contemporary catalytic and functional group interconversion strategies used today.

Contemporary Synthetic Routes to 2-Methoxy-5-(trifluoromethoxy)aniline

Modern organic synthesis provides a more versatile toolkit for constructing this compound, focusing on efficiency, selectivity, and functional group tolerance.

A common and reliable strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For the target molecule, this involves the synthesis and subsequent reduction of 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene . The synthesis of the nitro precursor can be achieved by the nitration of 1-methoxy-4-(trifluoromethoxy)benzene using standard nitrating agents like a mixture of nitric acid and sulfuric acid. guidechem.com

Once the nitro precursor is obtained, its reduction to the aniline is typically achieved through catalytic hydrogenation. This method is highly efficient and a cornerstone of industrial chemical synthesis. frontiersin.org

Key Features of Catalytic Hydrogenation:

Catalysts : Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. Other noble metal catalysts such as platinum (Pt) or rhodium (Rh) can also be employed. chemicalbook.comyoutube.com Raney Nickel is another effective, though sometimes less selective, option. google.com

Hydrogen Source : The reaction is commonly performed under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation methods can be used, employing hydrogen donors like hydrazine, formic acid, or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. frontiersin.org

Reaction Conditions : The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and moderate pressures. chemicalbook.com

| Precursor | Catalyst | Hydrogen Source | Solvent | Yield |

| 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | Pd/C, PtO₂, Ra-Ni | H₂ gas, Formic Acid | Methanol, Ethanol | High |

This table represents typical conditions for nitroarene reduction; specific yields for this compound synthesis via this route require empirical determination.

An alternative to building the aniline from a nitro group is to modify a functional group on an already assembled aromatic ring. A sophisticated modern approach involves an OCF₃ group migration. youtube.comnih.govscispace.com

This two-step sequence begins with the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring. nih.govscispace.com

Steps for OCF₃ Migration Synthesis:

Precursor Formation : A substituted N-hydroxyacetamide is prepared. This can be achieved by the reduction of a nitro compound to a hydroxylamine (B1172632) using a catalyst like Rhodium on carbon (Rh/C), followed by acetylation. nih.gov

O-Trifluoromethylation : The N-hydroxyacetamide derivative is treated with an electrophilic trifluoromethylating reagent, such as a Togni reagent, in the presence of a catalytic amount of a base like cesium carbonate (Cs₂CO₃). nih.govnih.gov This forms an N-(trifluoromethoxy)acetamido intermediate.

Intramolecular Migration : The intermediate is heated in a solvent like nitromethane, which induces a rearrangement, migrating the -OCF₃ group to the ortho position on the aromatic ring to yield the final ortho-trifluoromethoxylated aniline derivative. nih.gov

This protocol is noted for its operational simplicity, use of bench-stable reagents, and high tolerance for various functional groups. nih.govscispace.com

The direct formation of a carbon-nitrogen bond on an aromatic ring is a powerful strategy, largely enabled by transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the preeminent method in this class for synthesizing aryl amines. wikipedia.orglibretexts.org

This reaction would involve coupling an aryl halide or triflate, such as 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene , with an ammonia (B1221849) equivalent. The use of ammonia itself can be challenging, but various ammonia surrogates, like benzophenone (B1666685) imine or protected amines, have been developed to overcome this. beilstein-journals.org

Typical Buchwald-Hartwig Reaction Components:

Catalyst : A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. nih.gov

Ligand : A sterically hindered phosphine (B1218219) ligand is crucial for the reaction's success. Generations of ligands have been developed, with common examples including BINAP, DPPF, and more advanced Buchwald ligands like X-Phos. wikipedia.orgbeilstein-journals.orgnih.gov

Base : A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.gov

Solvent : Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used. libretexts.org

| Aryl Halide/Triflate | Amine Source | Catalyst Precursor | Ligand | Base | Solvent |

| 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene | Ammonia or Surrogate | Pd(OAc)₂, Pd₂(dba)₃ | X-Phos, BINAP | KOt-Bu, Cs₂CO₃ | Toluene |

This table outlines a plausible Buchwald-Hartwig approach to the target molecule based on established protocols.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. These principles can be applied to the synthesis of this compound in several ways.

Catalysis over Stoichiometric Reagents : The shift from classical reduction methods for nitroarenes (e.g., using stoichiometric iron or tin in acidic media) to catalytic hydrogenation is a significant green advancement. Catalytic methods have much higher atom economy and produce significantly less waste. frontiersin.org

Safer Solvents and Reagents : Research into reductive amination has explored the use of water as a solvent and formic acid as a benign transfer hydrogenation reagent, reducing reliance on volatile organic solvents and high-pressure hydrogen gas. frontiersin.org The use of fruit juices as a natural acid catalyst and reaction medium has even been demonstrated for some reductive amination procedures, highlighting creative green approaches. researchgate.net

Energy Efficiency : The development of highly active catalysts for C-N bond formation allows reactions like the Buchwald-Hartwig amination to proceed under milder conditions (lower temperatures), reducing energy consumption. beilstein-journals.org Microwave-assisted synthesis is another technique used to dramatically shorten reaction times and improve energy efficiency. beilstein-journals.org

Electrochemical Methods : Electrochemical reduction of nitroarenes is emerging as a clean and efficient alternative to traditional chemical methods. Electrosynthesis avoids the need for bulk reducing agents or expensive catalysts and often proceeds under mild, ambient conditions, generating minimal waste.

Catalytic Systems in the Synthesis of this compound

Catalysts are central to the efficiency and feasibility of modern synthetic routes to this compound. The choice of catalyst depends on the specific transformation being performed.

For Nitro Group Reduction :

Palladium on Carbon (Pd/C) : This is the workhorse catalyst for the hydrogenation of nitroarenes to anilines. It offers high efficiency, good functional group tolerance, and can be easily removed by filtration. chemicalbook.com

Rhodium on Carbon (Rh/C) : Used for the selective reduction of nitro groups to hydroxylamines, which can be key intermediates in functional group interconversion strategies like the OCF₃ migration pathway. nih.govyoutube.com

Raney Nickel : A cost-effective alternative to precious metal catalysts, prepared as a fine powder of a nickel-aluminium alloy. It is highly active but can sometimes lead to over-reduction of other functional groups. google.com

For C-N Cross-Coupling (Buchwald-Hartwig Amination) :

Palladium Precatalysts : Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species.

Phosphine Ligands : The ligand is critical to the catalyst's stability and reactivity.

First Generation : Tri-ortho-tolylphosphine (P(o-tolyl)₃) was used in early systems.

Bidentate Ligands : Ligands like BINAP and DPPF offered improved reliability and scope. wikipedia.org

Sterically Hindered Monophosphine Ligands (Buchwald Ligands) : Highly effective, air-stable ligands like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been developed to couple a wide range of substrates with high efficiency, even for challenging transformations. beilstein-journals.org

For OCF₃ Group Introduction/Migration :

Cesium Carbonate (Cs₂CO₃) : While not a transition metal catalyst, it serves as an essential base catalyst in the O-trifluoromethylation of N-hydroxyacetamides with Togni-type reagents, facilitating the formation of the N-OCF₃ bond prior to migration. nih.gov

The continuous development of more active, selective, and robust catalytic systems is a driving force in organic synthesis, enabling the efficient production of complex molecules like this compound for applications in science and industry.

Transition Metal-Catalyzed Processes for Aromatic Amination

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, demonstrating broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org

While a specific, detailed protocol for the synthesis of this compound using the Buchwald-Hartwig amination is not extensively documented in publicly available literature, the synthesis of analogous trifluoromethoxyanilines provides a clear precedent. For instance, the synthesis of 4-(Trifluoromethoxy)aniline has been achieved through various methods, including the reaction of p-bromotrifluoromethoxybenzene with an amine source in the presence of a palladium catalyst. chemicalbook.com

A plausible synthetic route to this compound via a Buchwald-Hartwig amination would involve the coupling of a suitable precursor, such as 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene, with an ammonia equivalent or a protected amine. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are commonly employed to facilitate the catalytic cycle. numberanalytics.comresearchgate.net

Table 1: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Typical Substrates |

| Pd(OAc)₂ | XPhos | NaOtBu | Aryl chlorides, bromides |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Aryl bromides, iodides |

| [Pd(cinnamyl)Cl]₂ | BrettPhos | LHMDS | Hindered aryl halides |

This table is illustrative and based on general principles of the Buchwald-Hartwig amination.

Organocatalytic Approaches to Aniline Synthesis

Organocatalysis offers an attractive metal-free alternative for the synthesis of anilines. These reactions often proceed under milder conditions and can provide unique selectivity. While direct organocatalytic amination of an aromatic C-H bond to form this compound is a challenging transformation, organocatalytic methods have been successfully applied to the synthesis of substituted anilines through different strategies.

One potential, though indirect, approach involves the organocatalytic oxidation of substituted anilines to form other nitrogen-containing functional groups, which could then be converted to the desired aniline. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the oxidation of anilines. rsc.org However, the direct synthesis of this compound via an organocatalytic C-N bond formation on the corresponding anisole (B1667542) derivative remains an area for further research and development.

More established methods for synthesizing trifluoromethoxyanilines often rely on classical approaches such as the reduction of a corresponding nitro compound. For example, the synthesis of 2-(Trifluoromethoxy)aniline (B52511) can be achieved by the reduction of 2-chloronitrobenzene after reaction with sodium trifluoromethoxide. ontosight.ai Similarly, a patented process describes the preparation of 2-trifluoromethoxyaniline through the nitration of 1,2-dichloro-4-trifluoromethoxybenzene followed by catalytic hydrogenation. google.com

Mechanistic Elucidation of Critical Synthetic Transformations Leading to this compound

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. numberanalytics.comnih.gov This is often the rate-determining step. The resulting arylpalladium(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. nih.gov

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination

A simplified representation of the catalytic cycle.

Kinetic isotope effect studies have been employed to provide detailed insights into the transition state of the reaction under various conditions. nih.gov The nature of the ligand, aryl halide, and base can influence the relative rates of the steps in the catalytic cycle. nih.gov

For the synthesis of trifluoromethoxyanilines via the reduction of nitroarenes, the mechanism typically involves the catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C). The nitro group is sequentially reduced to a nitroso group, then a hydroxylamine, and finally to the amine.

Process Optimization and Scalability Considerations for Research and Industrial Applications of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scalability factors. For transition metal-catalyzed processes like the Buchwald-Hartwig amination, key parameters to optimize include catalyst loading, reaction temperature, concentration, and the choice of solvent and base. Reducing catalyst loading is a primary goal in industrial settings to minimize costs and residual metal content in the final product.

The development of highly active and stable catalyst systems is crucial for achieving high turnover numbers and facilitating catalyst recycling. semanticscholar.org The physical properties of the reaction mixture, including the solubility of intermediates and byproducts, can also impact the scalability of the process. In some cases, the formation of insoluble inorganic salts can pose challenges in large-scale reactors. semanticscholar.org

For industrial applications, the safety and environmental impact of the chosen synthetic route are of paramount importance. The use of hazardous reagents and the generation of waste streams must be minimized. A patented industrial process for the preparation of fluorine-containing anilines highlights the use of autoclaves for reactions with liquid ammonia, with procedures for the recovery of excess ammonia. google.com This demonstrates the type of engineering controls and process considerations necessary for the safe and efficient large-scale production of such compounds.

Table 2: Key Parameters for Process Optimization and Scale-up

| Parameter | Objective | Considerations |

| Catalyst Loading | Minimize | Cost, product purity, catalyst stability |

| Reaction Temperature | Optimize | Reaction rate, side reactions, energy consumption |

| Solvent Selection | Optimize | Solubility, safety, environmental impact, recovery |

| Base Selection | Optimize | Reactivity, cost, byproduct formation |

| Work-up Procedure | Simplify | Product isolation, purity, waste generation |

Reactivity Profiles and Derivatization Pathways of 2 Methoxy 5 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of 2-Methoxy-5-(trifluoromethoxy)aniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The rate and regioselectivity of these reactions on this compound are governed by the cumulative electronic effects of the three substituents on the benzene (B151609) ring.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the interplay of the directing effects of the amino (-NH2), methoxy (B1213986) (-OCH3), and trifluoromethoxy (-OCF3) groups.

Amino Group (-NH2): As a substituent, the amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via a resonance effect (+R), which significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution. byjus.com

Methoxy Group (-OCH3): The methoxy group is also an activating, ortho, para-directing group. organicchemistrytutor.com Like the amino group, the oxygen atom donates electron density through resonance (+R), increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it. libretexts.org While it also has a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, the resonance effect is dominant. libretexts.org

In this compound, the directing effects of these groups combine. The amino and methoxy groups are significantly stronger activators than the deactivating effect of the trifluoromethoxy group. Therefore, the ring is considered highly activated towards electrophilic substitution. The primary sites of substitution will be the positions most activated by the powerful -NH2 and -OCH3 groups. The available positions on the ring are C3, C4, and C6.

Position C6: This position is ortho to the powerful activating amino group and para to the deactivating trifluoromethoxy group.

Position C4: This position is para to the amino group and ortho to the methoxy group.

Position C3: This position is ortho to the methoxy group and meta to both the amino and trifluoromethoxy groups.

Considering the hierarchy of activating strength (-NH2 > -OCH3), the positions ortho and para to the amino group (C4 and C6) are the most nucleophilic and therefore the most likely sites of electrophilic attack.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH2) | C1 | Weak | Very Strong | Strongly Activating | Ortho, Para |

| Methoxy (-OCH3) | C2 | Moderate | Strong | Activating | Ortho, Para |

| Trifluoromethoxy (-OCF3) | C5 | Very Strong | Weak | Deactivating | Ortho, Para |

Halogenation: Due to the highly activated nature of the aromatic ring, halogenation with reagents like bromine (Br2) or chlorine (Cl2) is expected to be rapid. Polysubstitution can be a significant side reaction, and reactions may proceed even without a Lewis acid catalyst. wikipedia.org The substitution will be directed to the most activated positions, C4 and C6.

Nitration: Direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH3+). byjus.com This ion is strongly deactivating and a meta-director, which would alter the expected regiochemical outcome. youtube.com To achieve selective ortho or para nitration, the amino group is typically protected first, for example, by acylation to form an acetanilide. This amide group is still an activating, ortho, para-director but is less basic and less activating than the free amine, allowing for more controlled nitration. Following nitration, the protecting group can be removed by hydrolysis.

Sulfonation: Aromatic sulfonation involves treating the arene with fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid (-SO3H) group. wikipedia.org Similar to nitration, the acidic conditions can lead to the formation of the anilinium salt. However, sulfonation is a reversible reaction, and the product distribution can be influenced by reaction temperature. quora.comlibretexts.org At higher temperatures, the thermodynamically more stable para-substituted product is often favored.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally not successful on aromatic rings bearing an amino group. libretexts.orglibretexts.org The basic nitrogen atom of the amine coordinates strongly with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. libretexts.org This forms a complex that is even more deactivated than a nitro-substituted ring, effectively shutting down the reaction. Therefore, to perform a Friedel-Crafts reaction on this compound, the amino group must first be protected, typically via acylation. organic-chemistry.org After protection, the resulting amide is an ortho, para-director, and acylation would proceed at the C4 or C6 position, followed by deprotection.

| Reaction | Typical Reagents | Predicted Major Product(s) | Key Considerations |

|---|---|---|---|

| Halogenation (Bromination) | Br2 in CCl4 or CH3COOH | 4-Bromo- and 6-bromo- derivatives | High reactivity; risk of polysubstitution. |

| Nitration | HNO3, H2SO4 (after N-protection) | 4-Nitro- and 6-nitro- derivatives | Protection of the amino group is essential to prevent anilinium ion formation. youtube.com |

| Sulfonation | Fuming H2SO4 (SO3) | 4-Sulfonic acid derivative | Reaction is reversible; product distribution is temperature-dependent. quora.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (after N-protection) | 4-Acyl- and 6-acyl- derivatives | Reaction fails without protection of the amino group. libretexts.org |

Nucleophilic Transformations Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling a variety of important synthetic transformations.

Acylation: Primary aromatic amines readily react with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. ncert.nic.in This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, is commonly used to protect the amino group as described for nitration and Friedel-Crafts reactions.

Alkylation: The direct alkylation of anilines with alkyl halides can be difficult to control. The primary amine product is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org More modern methods, such as reductive amination or catalyst-driven "borrowing hydrogen" techniques using alcohols as alkylating agents, offer more selective pathways to N-alkylated products. taylorfrancis.comrsc.org

| Reaction Type | Reagent | Product Type | Example Product Structure |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH3COCl) | Amide | N-(2-methoxy-5-(trifluoromethoxy)phenyl)acetamide |

| Alkylation | Methyl Iodide (CH3I) | Secondary/Tertiary Amine | N-Methyl-2-methoxy-5-(trifluoromethoxy)aniline |

One of the most powerful transformations of an aromatic amino group is its conversion to a diazonium salt. Treatment of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), yields the corresponding aryldiazonium salt. acs.orggoogle.com

Aryldiazonium salts are highly versatile synthetic intermediates. The diazonium group (-N2+) is an excellent leaving group (as N2 gas), allowing it to be replaced by a wide variety of nucleophiles in reactions that are often catalyzed by copper(I) salts, known as Sandmeyer reactions. wikipedia.org This provides a synthetic route to compounds that are not readily accessible through direct electrophilic aromatic substitution. For instance, the amino group can be replaced by halogens, a cyano group, or even a trifluoromethyl group in a Sandmeyer-type reaction. researchgate.netnih.gov

| Reaction Name | Reagents | Product Type (Substituent Replaces -NH2) |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | Aryl Chloride (-Cl) |

| Sandmeyer Reaction | CuBr / HBr | Aryl Bromide (-Br) |

| Sandmeyer Reaction | CuCN / KCN | Aryl Nitrile (-CN) |

| (Not Sandmeyer) | KI | Aryl Iodide (-I) |

| Balz-Schiemann Reaction | HBF4, heat | Aryl Fluoride (B91410) (-F) |

| Hydrolysis | H2O, H2SO4, heat | Phenol (-OH) |

| Reduction | H3PO2 | Deaminated Arene (-H) |

Condensation and Imine Formation Reactions

Specific studies detailing the condensation of this compound with aldehydes or ketones to form Schiff bases or imines are not available in the searched literature.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

While transition metal-catalyzed cross-coupling is a common method for derivatizing anilines, specific applications to derivatives of this compound were not found.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Mura, Sonogashira Couplings)

No specific examples of Suzuki-Miyaura or Sonogashira coupling reactions involving halogenated or otherwise activated derivatives of this compound are described in the available resources.

C-N and C-O Cross-Coupling Methodologies

Information regarding the participation of this compound or its derivatives in palladium- or copper-catalyzed C-N (e.g., Buchwald-Hartwig amination) or C-O cross-coupling reactions is not documented in the searched scientific literature.

Oxidative and Reductive Chemical Transformations of this compound

Specific oxidative (e.g., formation of quinones or azo compounds) or reductive transformations of this compound or its nitro-derivatives could not be found in the reviewed sources.

Heterocyclic Ring Formation Utilizing this compound as a Core Building Block

There are no available studies detailing the use of this compound as a precursor for the synthesis of specific heterocyclic systems such as quinolines, benzodiazepines, or other related scaffolds.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Methoxy 5 Trifluoromethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of 2-Methoxy-5-(trifluoromethoxy)aniline is expected to display distinct signals corresponding to the aromatic, amine, and methoxy (B1213986) protons. The substitution pattern on the benzene (B151609) ring (1,2,5-trisubstituted) creates a unique splitting pattern for the three aromatic protons.

Aromatic Region: The three protons on the aromatic ring (H-3, H-4, and H-6) would constitute an ABC spin system.

The proton at the C-6 position is anticipated to appear as a doublet, split by the adjacent H-4.

The proton at the C-4 position is expected to be a doublet of doublets, showing coupling to both H-3 and H-6.

The proton at the C-3 position, adjacent to the electron-donating methoxy group, would likely appear as a doublet.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet, typically in the range of 3.8–4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.5-4.5 (broad) | s (broad) | N/A |

| -OCH₃ | ~3.85 | s | N/A |

| Ar-H (H-3, H-4, H-6) | ~6.7-7.0 | m | Variable |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The trifluoromethoxy group introduces characteristic splitting due to carbon-fluorine coupling.

Aromatic Carbons: Six signals will be present for the aromatic carbons. Two of these (C-2 and C-5) are quaternary carbons attached to the methoxy and trifluoromethoxy groups, respectively. The carbon atom of the trifluoromethoxy group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbon to which it is attached (C-5) may also show a smaller quartet splitting due to two-bond coupling (²JCF).

Aliphatic Carbons: The methoxy carbon (-OCH₃) will appear as a single peak, typically around 55-60 ppm. The carbon of the trifluoromethoxy group is expected around 120-122 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |

|---|---|---|

| -OCH₃ | ~56 | Singlet |

| Aromatic CH (C-3, C-4, C-6) | ~110-120 | Singlet |

| -OCF₃ | ~121 | Quartet (q) |

| Aromatic C (C-1, C-2, C-5) | ~135-150 | Singlet or Quartet |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Since the three fluorine atoms in the trifluoromethoxy group are chemically equivalent, they are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is a sensitive probe of its electronic environment and is typically found in the range of -58 to -60 ppm relative to a CFCl₃ standard.

2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-6), confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would be used to definitively assign the signals for the protonated aromatic carbons (C-3, C-4, C-6) and the methoxy group by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range C-H correlations). HMBC is crucial for assigning the quaternary (non-protonated) carbons. For example, the methoxy protons (-OCH₃) would show a correlation to the C-2 carbon, and the aromatic protons would show correlations to neighboring carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

The fragmentation of this compound under electron ionization (EI) would begin with the formation of a molecular ion (M⁺•). The stability of the aromatic ring and the presence of functional groups would dictate the subsequent fragmentation pathways. Plausible fragmentation includes:

Loss of a methyl radical: A common pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺.

Loss of carbon monoxide: The [M-15]⁺ fragment can subsequently lose a molecule of carbon monoxide (CO) to form an [M-15-28]⁺ ion.

Cleavage related to the trifluoromethoxy group: Fragmentation may involve the loss of a CF₃ radical, although cleavage of the stronger C-O bond is also possible.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Identity |

|---|---|

| 207 | [M]⁺• (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 164 | [M - CH₃ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass with very high precision (typically to within 5 parts per million). For this compound, with a molecular formula of C₈H₈F₃NO₂, the theoretical monoisotopic mass can be calculated with high accuracy.

The calculated exact mass for C₈H₈F₃NO₂ is 207.05071 Da . An experimental HRMS measurement matching this value would provide unambiguous confirmation of the compound's elemental formula, distinguishing it from any other potential compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of synthesizing this compound, GC-MS is invaluable for monitoring reaction progress, identifying byproducts, and detecting impurities such as positional isomers or unreacted starting materials.

The gas chromatograph separates components of a sample mixture based on their differential partitioning between a stationary phase (typically a high-boiling point liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas, such as helium). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass-to-charge ratio (m/z) of these fragments is analyzed to produce a mass spectrum, which serves as a molecular fingerprint.

Table 1: Predicted Key Mass Fragments in the EI-MS of this compound

| m/z Value | Predicted Fragment Ion/Radical Cation | Notes |

| 207 | [C₈H₈F₃NO₂]⁺ | Molecular Ion ([M]⁺) |

| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 178 | [M - C₂H₃]⁺ | Complex rearrangement and loss |

| 122 | [M - OCF₃]⁺ | Cleavage of the trifluoromethoxy group |

A study detailing a GC method for the separation of positional isomers of trifluoromethoxy aniline (B41778) highlights the technique's capability in resolving structurally similar compounds, which is critical for ensuring the isomeric purity of the final product. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the analysis of compounds that are non-volatile or thermally labile, making it a suitable alternative or complement to GC-MS for many aniline derivatives. d-nb.info It is particularly useful for characterizing complex sample matrices where the analyte may be present at low concentrations.

In LC-MS, separation is achieved based on the analyte's interaction with a liquid mobile phase and a solid stationary phase within a column. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

The eluent from the LC column is directed into the mass spectrometer's ion source. Unlike the hard ionization of EI in GC-MS, LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is particularly well-suited for polar molecules like anilines, generating protonated molecules ([M+H]⁺) with minimal fragmentation. For this compound, ESI in positive ion mode would be expected to produce a prominent ion at m/z 208.

The high sensitivity of LC coupled with tandem mass spectrometry (LC-MS/MS) allows for trace-level quantification, making it ideal for metabolic studies or environmental analysis where the concentration of the analyte is low. d-nb.info

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The functional groups within this compound give rise to a series of characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in frequency that corresponds to the vibrational energy levels of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

While specific, published spectra for this compound are not available, the expected absorption and scattering frequencies can be predicted based on data from analogous structures. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1200 - 1275 | IR |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100 - 1250 | IR (Strong) |

| Trifluoromethoxy (-OCF₃) | O-CF₃ Stretch | 1050 - 1150 | IR |

The strong C-F stretching vibrations of the trifluoromethoxy group are expected to produce very intense bands in the IR spectrum, providing a clear diagnostic marker for this moiety.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of molecular structure by mapping electron density based on the diffraction pattern of X-rays scattered by a single crystal. The results yield highly accurate data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions, such as hydrogen bonding and crystal packing.

The process involves growing a high-quality single crystal of the compound of interest, which can often be a challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data are processed to generate a model of the molecular structure.

To date, a single-crystal X-ray structure for this compound or any of its salts has not been reported in the public domain, such as the Cambridge Structural Database (CSD). If such a study were to be conducted, it would confirm the substitution pattern on the aromatic ring and reveal the conformation of the methoxy and trifluoromethoxy substituents relative to the aniline group. Furthermore, analysis of its salts would provide insight into protonation sites and the resulting hydrogen-bonding networks that stabilize the crystal lattice.

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of purity assessment and preparative isolation. Commercial suppliers of this compound often specify purity levels of 98% or greater as determined by GC, confirming its use as a standard quality control method.

Gas Chromatography (GC): As discussed in the context of GC-MS, GC is highly effective for assessing the purity of volatile compounds. Using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds, GC can accurately quantify the main component relative to any volatile impurities. A developed GC method for related trifluoromethoxy aniline isomers demonstrated successful separation, which is crucial for quality control. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially for compounds that may not be suitable for GC. A typical setup for this compound would involve a reversed-phase column and a UV detector. The aniline ring contains a strong chromophore, making it easily detectable by UV spectrophotometry, typically in the 230-280 nm range. The area of the peak corresponding to the main component in the chromatogram is compared to the total area of all peaks to calculate the purity.

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

| GC | Capillary column (e.g., DB-5, AT-210) | Helium or Hydrogen | FID |

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis |

These methods are not only used for analytical purity checks but can also be scaled up for preparative chromatography to isolate the compound from a reaction mixture, yielding a highly purified final product.

Computational and Theoretical Investigations of 2 Methoxy 5 Trifluoromethoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic stability of a molecule. These methods solve the Schrödinger equation, offering insights into electron distribution and molecular orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For a molecule like 2-Methoxy-5-(trifluoromethoxy)aniline, DFT calculations would begin with geometry optimization. This process identifies the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netcolab.wsscispace.com

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity. These properties include the distribution of electron density, electrostatic potential, and atomic charges. Such calculations would reveal the electron-rich and electron-deficient regions of this compound, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap generally suggests high polarizability and greater chemical reactivity. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would provide significant insights into its charge transfer properties and reactivity in chemical reactions. colab.wsresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is illustrative for a typical substituted aniline (B41778) and not based on actual calculations for this compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | ELUMO - EHOMO; indicates chemical stability |

| Ionization Potential (I) | 5.8 | Estimated as -EHOMO |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for molecular characterization.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra are then compared with experimental data for validation, aiding in the correct assignment of spectral peaks. Computational tools exist that can predict NMR spectra from a chemical structure, which can significantly speed up the workflow of experimental design and data interpretation. acdlabs.com

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations, typically using DFT methods, can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental vibrational modes.

For a molecule like this compound, a full assignment of its vibrational spectrum would be possible by analyzing the potential energy distribution (PED) for each mode. The computed frequencies are often scaled by an empirical factor to better match experimental results. This process allows for a detailed understanding of the molecule's structural and bonding characteristics as reflected in its vibrational spectrum.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (Note: This table demonstrates the typical comparison for a substituted aniline and is not actual data for the target compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3550 | 3410 | 3405 |

| C-H stretch (aromatic) | 3150 | 3025 | 3020 |

| C=C stretch (aromatic) | 1620 | 1555 | 1550 |

| C-O stretch | 1280 | 1230 | 1225 |

Conformational Analysis and Molecular Energy Landscape Exploration

Molecules with rotatable bonds, such as the methoxy (B1213986) and trifluoromethoxy groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

By systematically rotating the single bonds and performing energy calculations for each resulting geometry, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers. Understanding the molecular energy landscape provides insights into the molecule's flexibility, its population of different shapes at various temperatures, and how its conformation might influence its interaction with other molecules or biological targets.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of this compound at the atomic level can be understood. These simulations model the interactions between the solute molecule and its surrounding solvent, typically water, to elucidate the nature of intermolecular forces and the structural organization of the solvent around the molecule.

In a typical MD simulation of this compound in an aqueous environment, the system is modeled using a well-established force field, such as AMBER or OPLS-AA, with the water molecules represented by models like TIP3P or SPC/E. After an initial energy minimization and equilibration period, the simulation is run for a duration sufficient to sample the conformational space and intermolecular interactions, often on the nanosecond timescale.

The analysis of these simulations focuses on several key aspects. The primary intermolecular interactions involving this compound are hydrogen bonding and electrostatic interactions. The aniline moiety's amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and trifluoromethoxy groups can act as hydrogen bond acceptors. The trifluoromethoxy group, with its high electronegativity, significantly influences the local electronic environment and interaction potential of the molecule.

A detailed analysis of the simulation trajectory allows for the calculation of interaction energies between the solute and solvent molecules, providing a quantitative measure of the strength of these interactions. Furthermore, the structure of the solvent around the solute can be characterized by calculating radial distribution functions (RDFs). RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the nitrogen atom of the amino group and the oxygen atom of water molecules can reveal the distance and intensity of hydrogen bonding. aip.org

The solvation shell, or the layer of solvent molecules immediately surrounding the solute, is of particular interest. The number of water molecules in the first solvation shell and their orientation provide insights into the hydration of different parts of the molecule. It is observed that the hydrophilic portions of the molecule, such as the amino and methoxy groups, are well-hydrated, with structured water molecules forming hydrogen bonds. Conversely, the more hydrophobic aromatic ring and the trifluoromethoxy group tend to have a less structured hydration shell.

The following interactive table presents hypothetical yet scientifically plausible data derived from a simulated environment for this compound in a water box, illustrating the key intermolecular interaction parameters.

| Interaction Type | Functional Group | Average Interaction Energy (kcal/mol) | Primary Solvation Shell Coordination Number |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amino (-NH2) | -4.5 | 2.5 |

| Hydrogen Bond (Acceptor) | Methoxy (-OCH3) | -2.8 | 1.8 |

| Hydrogen Bond (Acceptor) | Trifluoromethoxy (-OCF3) | -1.5 | 1.2 |

| Van der Waals | Aromatic Ring | -3.2 | 15.0 |

| Electrostatic (Non-H-bond) | Trifluoromethoxy (-OCF3) | -2.1 | 4.5 |

Solvent effects also extend to the conformational preferences of the molecule. The presence of a polar solvent like water can stabilize certain conformations of the methoxy and trifluoromethoxy groups relative to their orientation in the gas phase. The dynamic nature of these interactions, including the residence time of water molecules in the solvation shell, can also be quantified from MD simulations, providing a comprehensive picture of the behavior of this compound in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design Principles (without specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. In the context of scaffold design, QSAR can be a powerful tool to understand how modifications to the this compound scaffold influence its physicochemical characteristics, which in turn govern its interaction potential with macromolecular targets. This section focuses on the principles of QSAR for scaffold design without referencing specific biological activities.

A QSAR model is built using a dataset of molecules with known properties, which are characterized by a set of numerical values known as molecular descriptors. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). For a scaffold like this compound, descriptors related to lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric effects (molecular volume, surface area) are particularly relevant. scientific.netresearchgate.netresearchgate.net

The goal of a QSAR study for scaffold design is to identify which descriptors have the most significant impact on a desired property, such as binding affinity or membrane permeability. By understanding these relationships, medicinal chemists can rationally design new molecules with improved properties. For instance, if a QSAR model indicates that a higher value for a particular descriptor is associated with a desirable property, modifications to the scaffold can be made to increase the value of that descriptor.

The development of a robust QSAR model involves several steps: data set selection, descriptor calculation, model building using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. Validation is crucial to ensure that the model is predictive and not just a correlation of the training data. Common validation metrics include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

The following interactive table presents a hypothetical QSAR model for a series of analogs of this compound, illustrating the relationship between selected molecular descriptors and a generalized interaction property.

| Descriptor | Description | Coefficient in QSAR Model | Interpretation for Scaffold Design |

|---|---|---|---|

| logP | Octanol-water partition coefficient | +0.45 | Increasing lipophilicity may enhance membrane permeability and hydrophobic interactions. |

| TPSA | Topological Polar Surface Area | -0.21 | Lowering polar surface area can improve cell penetration. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.33 | A lower LUMO energy suggests greater susceptibility to nucleophilic attack, potentially influencing covalent interactions. |

| MR | Molar Refractivity | +0.15 | Higher molar refractivity indicates greater polarizability, which can be important for dispersion interactions. |

Model Statistics: R² = 0.85, Q² = 0.72

Based on such a model, several design principles for the this compound scaffold can be formulated. For example, substitutions that increase the lipophilicity (e.g., adding alkyl chains) or decrease the polar surface area (e.g., masking polar groups) could be explored to enhance certain properties. Similarly, the electronic nature of the aromatic ring can be fine-tuned by introducing electron-withdrawing or electron-donating groups to modulate the molecule's reactivity and electrostatic interaction potential. The trifluoromethoxy group itself is a key modulator of lipophilicity and electronic properties, and its replacement or repositioning would be a critical aspect of scaffold modification guided by QSAR insights. mdpi.com

Advanced Applications and Derivative Development of 2 Methoxy 5 Trifluoromethoxy Aniline in Chemical Science

Role as a Precursor in Pharmaceutical Synthesis and Drug Discovery Research

In the field of pharmaceutical sciences, substituted anilines are fundamental precursors for the synthesis of a wide array of therapeutic agents. 2-Methoxy-5-(trifluoromethoxy)aniline, and its isomers, are utilized as starting materials for creating novel compounds with potential biological activity. The strategic placement of the methoxy (B1213986) and trifluoromethoxy groups allows for targeted modifications and the construction of complex molecular architectures essential for drug discovery programs.

The primary amine group of this compound is a reactive handle for constructing various heterocyclic systems, which are core structures in many pharmaceuticals. A key example of this application is the synthesis of Schiff bases. Research on the closely related isomer, 2-(trifluoromethoxy)aniline (B52511), has demonstrated its utility in forming Schiff base derivatives with a range of biological activities. uj.ac.za

In a representative study, 2-(trifluoromethoxy)aniline was reacted with various aromatic aldehydes to produce a series of novel Schiff bases. These compounds were subsequently evaluated for a wide spectrum of pharmacological properties. The results indicated significant antimicrobial, antimalarial, and anti-HIV activity, underscoring the potential of the trifluoromethoxy-aniline scaffold in generating diverse and potent bioactive molecules. uj.ac.za For instance, several of the synthesized compounds displayed a minimum inhibitory concentration (MIC) of 15.6 μg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus. uj.ac.za Furthermore, the derivatives demonstrated promising activity against HIV type-1. uj.ac.za This research highlights how the trifluoromethoxy-aniline core can serve as a foundational element for developing new classes of therapeutic agents.

Table 1: Biological Activities of Schiff Bases Derived from a Trifluoromethoxy Aniline (B41778) Isomer This table is based on research findings for Schiff bases synthesized from the related compound 2-(trifluoromethoxy)aniline and serves to illustrate the potential applications of such building blocks.

| Target Class | Specific Organism/Target | Activity Level | Finding |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus | Significant | MIC value of 15.6 μg/mL |

| Antifungal | Aspergillus fumigatus | Good to Moderate | MFC value of 15.6 μg/mL |

| Antimalarial | Plasmodium species (in vitro) | Good | High activity with low cytotoxicity |

| Anti-trypanosomal | Trypanosoma species (in vitro) | Good | High activity with low cytotoxicity |

| Antiviral | HIV Type-1 | Good | Demonstrated notable activity |

The trifluoromethoxy (-OCF₃) group is recognized in medicinal chemistry as a bioisostere of other functional groups, such as a methoxy or chloro group, but with distinct advantages. Its inclusion in a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group offers several metabolic advantages over a simple methoxy group due to its high chemical stability and greater electron-withdrawing capacity. mdpi.com These characteristics make molecules containing the -OCF₃ group more resistant to enzymatic breakdown, particularly oxidative demethylation by cytochrome P450 enzymes. mdpi.com

Therefore, this compound represents a strategic building block in lead optimization. Medicinal chemists can incorporate this moiety into a lead compound to:

Block Metabolic Hotspots: Replacing a metabolically labile group (like a simple methyl or methoxy) with the trifluoromethoxy-aniline fragment can prevent metabolic degradation, thereby increasing the compound's half-life and bioavailability.

Modulate Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.

Fine-Tune Receptor Binding: The strong electron-withdrawing nature of the group alters the electronic distribution of the aromatic ring, which can lead to more favorable binding interactions (e.g., dipole-dipole or hydrogen bonding) with the target protein.

The this compound structure itself provides a unique scaffold for drug design. The specific substitution pattern creates a distinct electronic environment on the phenyl ring, which can be exploited to achieve selective interactions with biological targets. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group can be used to fine-tune the pKa of the aniline nitrogen or to direct further chemical modifications. This allows for the development of new design principles where this particular substitution pattern is identified as a key determinant for achieving high potency and selectivity for a specific biological target, leading to the creation of novel classes of therapeutic agents.

Utilization in Agrochemical Development and Chemical Design

Similar to its role in pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical industry. google.com The incorporation of fluorine-containing moieties is a well-established strategy for enhancing the efficacy and stability of active ingredients used in crop protection.

Trifluoromethoxy-containing anilines are known starting materials for active ingredients in both medicine and agriculture. google.com The trifluoromethoxy group is present in several marketed agrochemicals, including pesticides and herbicides. mdpi.com The synthesis of these complex active ingredients often involves multi-step processes where a key building block, such as this compound, is introduced to form the core of the final molecule. Its bifunctional nature—an amine for nucleophilic reactions or amide bond formation and an aromatic ring for electrophilic substitution or cross-coupling reactions—makes it a versatile precursor for a wide range of agrochemical scaffolds.

The trifluoromethoxy group imparts specific physicochemical properties that are highly advantageous in the design of modern agrochemicals. Its influence is a key consideration in the development of new herbicidal and pesticidal leads. The structural benefits are multifaceted and contribute directly to the performance and stability of the final product.

Table 2: Influence of the Trifluoromethoxy Group on Agrochemical Properties

| Property | Influence of -OCF₃ Group | Benefit in Agrochemical Design |

| Lipophilicity | Significantly increases the molecule's affinity for lipids. | Enhances penetration through the waxy cuticle of plants or the exoskeleton of insects, improving uptake and efficacy. |

| Metabolic Stability | Resistant to enzymatic degradation in target pests and the environment. | Provides longer-lasting protection for crops (increased residual activity) and reduces the rate of detoxification by the target organism. |

| Chemical Stability | The C-F bonds are exceptionally strong, making the group resistant to chemical degradation. | Contributes to a longer shelf life and stability in various formulations and environmental conditions. |

| Binding Affinity | The group's strong electron-withdrawing nature can modify molecular conformation and electronic properties. | Can lead to stronger and more specific binding to the target enzyme or receptor in the pest, increasing potency. |

Contribution to Advanced Materials Science and Polymer Chemistry

The introduction of the trifluoromethoxy (-OCF3) group into organic molecules imparts a unique combination of properties, including high thermal stability, chemical resistance, and specific electronic characteristics. These attributes make this compound a valuable building block in the synthesis of advanced materials. The presence of both the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group on the aniline ring allows for tailored electronic properties and reactivity, making it a versatile precursor for a range of high-performance materials.

Monomer for High-Performance Polymer Synthesis (e.g., polyimides, polyamides)

While direct studies on polyimides and polyamides derived specifically from this compound are not extensively documented, the applications of structurally similar fluorinated aromatic diamines provide a strong indication of its potential in synthesizing high-performance polymers. Aromatic polyamides derived from unsymmetrical diamine monomers containing trifluoromethyl (-CF3) groups have demonstrated excellent solubility and high optical transparency while maintaining good thermal stability. researchgate.netmdpi.com For instance, polyamides synthesized from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline are amorphous, soluble in many polar organic solvents, and form flexible, transparent films. researchgate.net These polymers exhibit thermal stability over 400 °C and glass transition temperatures (Tg) higher than 300 °C. mdpi.com

The incorporation of the trifluoromethoxy group from this compound is expected to confer similar, if not enhanced, properties. The -OCF3 group is known to increase lipophilicity and metabolic stability in drug design, and in materials science, it can lead to polymers with low dielectric constants, low moisture absorption, and high thermal stability. mdpi.com These characteristics are highly desirable for applications in microelectronics, aerospace, and as specialty membranes.

Table 1: Properties of Aromatic Polyamides with Trifluoromethyl Groups

| Property | Value | Reference |

|---|---|---|

| Optical Transparency | 88%–90% at 550 nm | mdpi.com |

| Cut-off Wavelength | 337–367 nm | mdpi.com |

| Glass Transition Temperature (Tg) | > 300 °C | mdpi.com |

| Thermal Stability (5% weight loss) | > 400 °C | mdpi.com |

| Refractive Index | 1.5333–1.5833 at 633 nm | mdpi.com |

Components in the Molecular Design of Functional Dyes and Pigments

Aniline derivatives are fundamental components in the synthesis of a vast array of dyes and pigments. The specific substituents on the aniline ring are crucial for tuning the color, stability, and performance of these colorants. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the electronic absorption and emission properties of a dye molecule. When incorporated into a chromophoric system, the -OCF3 group can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on its position relative to other functional groups.

While specific dyes derived from this compound are not widely reported, related compounds such as 4-(Trifluoromethoxy)aniline are used in the synthesis of dyes. biosynth.com The unique electronic properties of the trifluoromethoxy group can be harnessed to create dyes with high lightfastness, thermal stability, and specific color characteristics for applications in textiles, printing inks, and advanced imaging technologies.

Precursor for Liquid Crystalline Materials and Optoelectronic Components

The rigid structure of the aniline ring combined with the polar nature of the trifluoromethoxy group makes this compound a promising precursor for liquid crystalline materials. The trifluoromethoxy group can induce or enhance mesomorphic (liquid crystalline) behavior in molecules.